N'-[(E)-(3-chlorophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide
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Overview
Description
N’-[(E)-(3-chlorophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide is a chemical compound with the molecular formula C12H10ClN5O3 It is known for its unique structure, which includes a chlorophenyl group and a triazinyl moiety
Preparation Methods
The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide typically involves the condensation of 3-chlorobenzaldehyde with 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(3-chlorophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
N’-[(E)-(3-chlorophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N’-[(E)-(3-chlorophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(4-chlorophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide: This compound has a similar structure but with a chlorine atom at the 4-position of the phenyl ring.
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide: This compound includes a fluorine atom in addition to the chlorine atom on the phenyl ring.
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide: This compound has two chlorine atoms on the phenyl ring and an amino group on the triazinyl moiety.
These similar compounds highlight the structural diversity and potential for various applications in scientific research.
Properties
Molecular Formula |
C12H10ClN5O3 |
---|---|
Molecular Weight |
307.69 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetamide |
InChI |
InChI=1S/C12H10ClN5O3/c13-8-3-1-2-7(4-8)6-14-17-10(19)5-9-11(20)15-12(21)18-16-9/h1-4,6H,5H2,(H,17,19)(H2,15,18,20,21)/b14-6+ |
InChI Key |
FONVCKBCUZAWTE-MKMNVTDBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)CC2=NNC(=O)NC2=O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)CC2=NNC(=O)NC2=O |
solubility |
40 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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